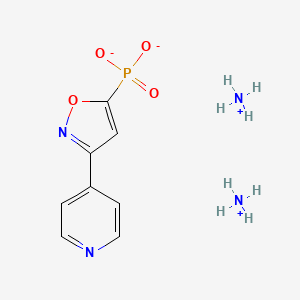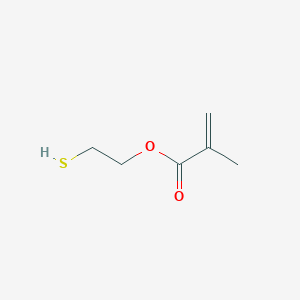
2-Mercaptoethyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercaptoethyl methacrylate is an organic compound with the chemical formula C6H10O2S. It is a derivative of methacrylic acid and contains a thiol group, making it a versatile compound in various chemical reactions. This compound is known for its applications in polymer chemistry, particularly as a chain transfer agent in radical polymerizations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Mercaptoethyl methacrylate is typically synthesized through the etherification of methacrylic acid and 2-mercaptoethanol using acetyl chloride as a catalyst . The reaction is optimized to ensure high purity of the product, which is confirmed through gas chromatography, H-NMR, and FTIR spectroscopy .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of acetyl chloride as a catalyst is common, and the product is purified through distillation and chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Mercaptoethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the methacrylate group under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Substituted methacrylates.
Applications De Recherche Scientifique
2-Mercaptoethyl methacrylate has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biocompatible polymers for drug delivery systems and tissue engineering.
Medicine: Utilized in the development of medical adhesives and coatings for biomedical devices.
Mécanisme D'action
The mechanism of action of 2-mercaptoethyl methacrylate involves its thiol group, which can participate in thiol-ene reactions, forming stable thioether linkages. This reactivity is crucial in polymer chemistry, where it acts as a chain transfer agent, terminating growing polymer chains and controlling polymerization processes . The methacrylate group allows for further polymerization, making it a versatile compound in creating complex polymer structures.
Comparaison Avec Des Composés Similaires
2-Hydroxyethyl methacrylate: Similar in structure but contains a hydroxyl group instead of a thiol group.
2-Mercaptoethyl acetate: Contains an acetate group instead of a methacrylate group.
2,2’-(Ethylenedioxy)diethanethiol: Used in thiol-ene reactions similar to 2-mercaptoethyl methacrylate.
Uniqueness: this compound is unique due to its combination of a thiol group and a methacrylate group, allowing it to participate in both thiol-ene reactions and radical polymerizations. This dual functionality makes it highly valuable in creating specialized polymers with controlled properties.
Propriétés
Numéro CAS |
44836-12-6 |
|---|---|
Formule moléculaire |
C6H10O2S |
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
2-sulfanylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H10O2S/c1-5(2)6(7)8-3-4-9/h9H,1,3-4H2,2H3 |
Clé InChI |
UHSAXACYGOKSED-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)
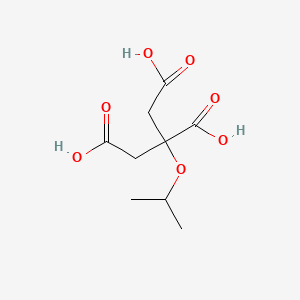


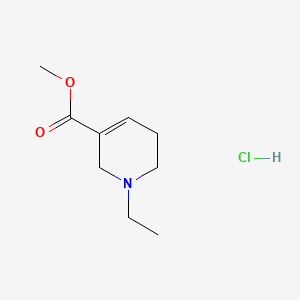
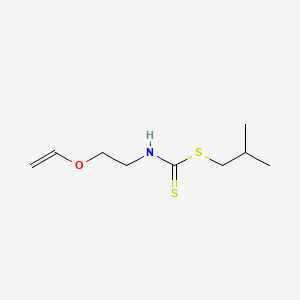
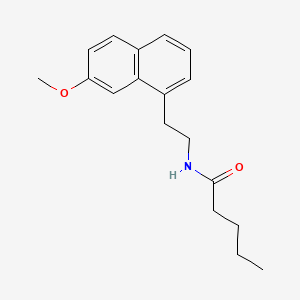
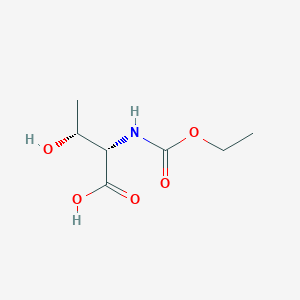

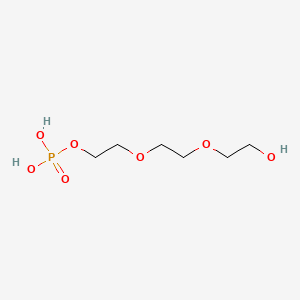
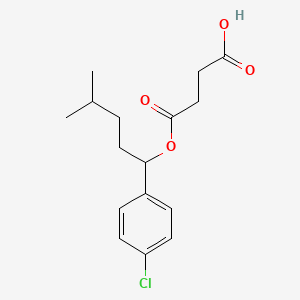
![(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol](/img/structure/B15185643.png)
